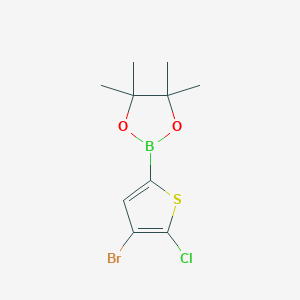

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(4-bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)7-5-6(12)8(13)16-7/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFIJXYADDWMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700047 | |

| Record name | 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-02-2 | |

| Record name | 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Esterification of 4-Bromo-5-chlorothiophene-2-boronic Acid with Pinacol

The most common and straightforward method to prepare this compound involves the esterification of 4-bromo-5-chlorothiophene-2-boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) . This reaction converts the boronic acid into the corresponding pinacol boronate ester, enhancing stability and ease of handling.

Reaction Overview:

- Starting Material: 4-Bromo-5-chlorothiophene-2-boronic acid

- Reagent: Pinacol

- Solvent: Typically toluene, dichloromethane, or tetrahydrofuran (THF)

- Conditions: Mild heating or reflux; removal of water formed during the reaction using a Dean-Stark apparatus or molecular sieves to drive the equilibrium toward ester formation

- Purification: Recrystallization or column chromatography

Detailed Procedure:

- Suspend the boronic acid in an anhydrous solvent under inert atmosphere (nitrogen or argon).

- Add pinacol in stoichiometric or slight excess amounts.

- Heat the mixture gently to reflux while continuously removing water formed during the esterification.

- After completion (monitored by TLC or NMR), cool the reaction mixture.

- Purify the crude product by recrystallization or silica gel chromatography.

Notes on Reaction Parameters:

- The reaction is moisture-sensitive; dry solvents and inert atmosphere are critical.

- Temperature control is important to avoid decomposition.

- The reaction typically proceeds efficiently at moderate temperatures (room temperature to reflux).

- The yield is generally high, often exceeding 90% under optimized conditions.

Direct Iridium-Catalyzed C–H Borylation of 4-Bromo-5-chlorothiophene

An alternative and modern approach is the direct borylation of the C–H bond of the halogenated thiophene using bis(pinacolato)diboron and an iridium catalyst system. This method bypasses the need for pre-formed boronic acid intermediates.

Reaction Overview:

- Starting Material: 4-Bromo-5-chlorothiophene

- Reagent: Bis(pinacolato)diboron (B2Pin2)

- Catalyst: Iridium complex, e.g., [Ir(μ-OMe)(cod)]2 with 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) ligand

- Solvent: Typically anhydrous organic solvents such as THF or toluene

- Conditions: Heating at 60–80°C under inert atmosphere

Mechanism and Selectivity:

- The iridium catalyst activates the C–H bond adjacent to the heteroatom in the thiophene ring.

- High regioselectivity is observed, favoring borylation at the 2-position.

- The presence of bromine and chlorine substituents influences regioselectivity and reaction rates.

Advantages:

- Avoids isolation of boronic acid intermediates.

- Can be applied to various substituted thiophenes.

- Provides access to poly-functionalized thiophene boronate esters in good to excellent yields.

Comparative Table of Preparation Methods

| Preparation Method | Starting Material | Reagents & Catalysts | Solvent(s) | Conditions | Yield & Notes |

|---|---|---|---|---|---|

| Esterification with Pinacol | 4-Bromo-5-chlorothiophene-2-boronic acid | Pinacol, dehydrating agent (e.g., Dean-Stark) | Toluene, DCM, THF | Reflux, inert atmosphere | High yield (>90%), moisture sensitive |

| Iridium-Catalyzed C–H Borylation | 4-Bromo-5-chlorothiophene | Bis(pinacolato)diboron, Ir catalyst (e.g., [Ir(μ-OMe)(cod)]2 + dtbpy) | THF, toluene | 60–80°C, inert atmosphere | Good to excellent yield, regioselective |

Laboratory Considerations and Purification

- Moisture Sensitivity: Both boronic acids and boronate esters are sensitive to moisture, which can lead to hydrolysis or decomposition. Use of dry solvents and inert atmosphere is mandatory.

- Temperature Control: Avoid excessive heating to prevent degradation of boronate esters.

- Water Removal: Efficient removal of water during esterification is crucial to drive the reaction forward.

- Purification Techniques: Recrystallization from suitable solvents (e.g., hexane/ethyl acetate mixtures) or chromatographic techniques (silica gel or alumina columns) are commonly employed.

- Characterization: Confirm product identity and purity with NMR spectroscopy (^1H, ^13C, and ^11B NMR), mass spectrometry, and elemental analysis.

Research Findings and Data

Physical and Chemical Properties Summary

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C10H13BBrClO2S | |

| Molecular Weight | 323.44 g/mol | Calculated |

| Physical State | Solid | At room temperature |

| Melting Point | 60–61°C | Experimentally determined |

| Boiling Point | ~365.2 ± 42.0°C | Predicted value at 760 mmHg |

| Density | 1.47 ± 0.1 g/cm³ | Predicted value |

Reaction Yields and Purity

- Esterification reactions typically yield the boronate ester in over 90% yield with high purity.

- Iridium-catalyzed borylation reactions on substituted thiophenes provide yields ranging from good to excellent (often >80%) with high regioselectivity.

- Example from related boronic ester synthesis (4-bromophenyl pinacol boronate) shows yields up to 99.7% under mild conditions in acetonitrile solvent.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:

Biology: Employed in the development of boron-containing drugs and drug delivery systems.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of organic electronic materials, such as OLEDs and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronate ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Key Differentiators of the Target Compound

Electronic Effects : The Br and Cl substituents on thiophene create strong electron-withdrawing effects, enhancing reactivity in cross-coupling reactions compared to phenyl analogs .

Steric Profile : Substitution at positions 4 and 5 on thiophene minimizes steric hindrance, allowing efficient bond formation in catalytic cycles .

Industrial Relevance : Produced at 99% purity in 25 kg batches, indicating scalable synthesis protocols .

Biological Activity

2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C10H13BBrClO2S

- Molar Mass : 323.442 g/mol

- CAS Number : 942070-02-2

The presence of bromine and chlorine atoms in the thiophene ring enhances the compound's reactivity and stability, making it a valuable reagent in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily stems from its role as a boronic ester in cross-coupling reactions. The boron atom facilitates the formation of stable carbon-carbon bonds through palladium-catalyzed processes. This mechanism is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Cross-Coupling Reactions

The compound acts as a versatile building block in organic synthesis:

- Palladium-Catalyzed Reactions : It forms intermediates with palladium that are essential for the coupling of aryl groups to various substrates. This process enhances the efficiency of synthesizing biologically active compounds.

Applications in Medicinal Chemistry

The compound's unique structure allows it to be utilized in several therapeutic contexts:

- Drug Development : Its ability to form stable carbon bonds makes it suitable for developing new drugs targeting various diseases.

- Agrochemicals : It is also employed in synthesizing herbicides and pesticides due to its effective reactivity.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have demonstrated the effectiveness of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing novel anticancer agents. The compound was used to create a series of derivatives that exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the inhibition of specific kinases associated with tumor growth.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Derivative A | 0.5 | Kinase X |

| Derivative B | 0.8 | Kinase Y |

Case Study 2: Development of Antimicrobial Agents

In another study, the compound was utilized to develop antimicrobial agents effective against resistant bacterial strains. The derivatives synthesized showed promising activity against Gram-positive bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| Derivative C | 0.25 µg/mL | Staphylococcus aureus |

| Derivative D | 0.5 µg/mL | Escherichia coli |

Research Findings

Research has shown that compounds similar to 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit enhanced stability and reactivity compared to traditional boronic acids. This property allows for improved yields and selectivity in synthetic applications.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The compound is typically synthesized via coupling reactions between halogenated aromatic precursors and boron-containing reagents. Key steps include:

- Halogenated Thiophene Preparation : Start with 4-bromo-5-chlorothiophene-2-carboxylic acid or derivatives.

- Borylation : React with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using transition-metal catalysts (e.g., Pd or Ni) under inert conditions .

- Purification : Flash column chromatography (e.g., Hex/EtOAc gradients) yields the product as a colorless oil or solid .

Critical Parameters : Catalyst choice (e.g., Pd(dppf)Cl₂), solvent (THF or DMF), and reaction time (12–24 hours) significantly impact yields.

Advanced: How do electronic effects of bromo and chloro substituents influence the compound's reactivity in cross-coupling reactions?

Methodological Answer:

The bromo and chloro groups exert distinct electronic and steric effects:

- Electron-Withdrawing Effects : Chloro substituents activate the thiophene ring toward electrophilic substitution but may reduce oxidative addition efficiency in Pd-catalyzed reactions .

- Steric Hindrance : The bulky dioxaborolane ring and halogen positioning can hinder catalyst access, requiring optimized ligand systems (e.g., SPhos or XPhos) .

Experimental Validation : Compare coupling rates with analogs lacking chloro/bromo groups via kinetic studies or DFT calculations.

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- HRMS : Verify molecular weight (expected [M+H]⁺: ~364.2 g/mol) .

- Elemental Analysis : Ensure stoichiometric C/H/B ratios.

Advanced: How can conflicting data on reaction yields from similar dioxaborolane syntheses be resolved?

Methodological Answer:

Discrepancies in yields (e.g., 26% vs. 85% in ) arise from:

- Catalyst Loading : Higher Pd concentrations (≥5 mol%) improve yields but risk side reactions.

- Solvent Polarity : Polar aprotic solvents (DMF) enhance solubility but may decompose boronate esters.

Resolution Strategy :

Conduct controlled experiments with fixed variables (catalyst, solvent, temperature).

Use in-situ monitoring (e.g., TLC or GC-MS) to identify intermediates or byproducts.

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Suzuki-Miyaura Coupling : Synthesize biaryl scaffolds for kinase inhibitors or anticancer agents .

- Prodrug Design : The boronate ester acts as a hydrolytically stable prodrug moiety for targeted drug delivery .

Case Study : Used in synthesizing polyphenolic boronates that inhibit tumor cell proliferation via redox modulation .

Advanced: What strategies improve the stability of this compound under different storage conditions?

Methodological Answer:

- Moisture Sensitivity : Store under argon at –20°C; avoid aqueous solvents .

- Light Sensitivity : Use amber vials to prevent photodegradation of the thiophene ring.

Stabilization Techniques :- Add radical scavengers (e.g., BHT) to prevent oxidative decomposition.

- Lyophilize for long-term storage if soluble in volatile solvents (e.g., EtOAc).

Basic: How does the dioxaborolane ring enhance the compound's utility in organic transformations?

Methodological Answer:

- Steric Protection : The tetramethyl groups shield the boron atom, improving air/moisture stability .

- Reactivity Tuning : The ring’s electron-deficient boron center facilitates transmetalation in cross-coupling reactions .

Example : In Pd-catalyzed couplings, the dioxaborolane moiety enables efficient aryl-aryl bond formation without requiring excess base .

Advanced: What mechanistic insights explain variations in catalytic efficiency when using this compound in Pd-mediated reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.